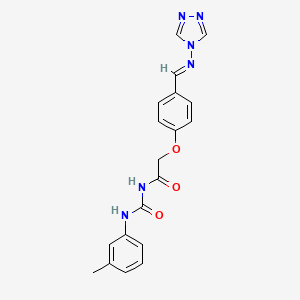
8,9-Dihydro-2-methylnaphtho(1,2-d)thiazole hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,9-Dihydro-2-methylnaphtho(1,2-d)thiazole hydrobromide is a chemical compound with the molecular formula C12H11NS.BrH and a molecular weight of 282.199 . This compound is part of the naphthothiazole family, which is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 8,9-Dihydro-2-methylnaphtho(1,2-d)thiazole hydrobromide typically involves the reaction of 2-methylnaphthalene with thiazole derivatives under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
8,9-Dihydro-2-methylnaphtho(1,2-d)thiazole hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. Major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
8,9-Dihydro-2-methylnaphtho(1,2-d)thiazole hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8,9-Dihydro-2-methylnaphtho(1,2-d)thiazole hydrobromide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
8,9-Dihydro-2-methylnaphtho(1,2-d)thiazole hydrobromide can be compared with other similar compounds in the naphthothiazole family, such as:
2-Methylnaphtho[1,2-d]thiazole: This compound has a similar structure but lacks the hydrobromide component.
Naphtho[1,2-d]thiazole: Another related compound with different substituents on the thiazole ring.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
63467-32-3 |
|---|---|
Molecular Formula |
C12H12BrNS |
Molecular Weight |
282.20 g/mol |
IUPAC Name |
2-methyl-8,9-dihydrobenzo[e][1,3]benzothiazole;hydrobromide |
InChI |
InChI=1S/C12H11NS.BrH/c1-8-13-12-10-5-3-2-4-9(10)6-7-11(12)14-8;/h2,4,6-7H,3,5H2,1H3;1H |
InChI Key |
POLHIQIGPYAYOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)C=CC3=C2CCC=C3.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-Hydroxy-3-(tridecyloxy)propyl]trimethylammonium chloride](/img/structure/B13784824.png)



![1-[4-[2-(4-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13784852.png)
![(2R,6S,7S)-7-(1,3-benzodioxol-5-yl)-2,3-dimethoxy-8-methyl-6-prop-2-enyltricyclo[4.2.0.02,8]oct-3-en-5-one](/img/structure/B13784853.png)








